

Technical Support Center: Recrystallization of N-(2-Methoxy-phenyl)-guanidine

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Compound of Interest

Compound Name: *N*-(2-Methoxy-phenyl)-guanidine

CAS No.: 61705-89-3

Cat. No.: B1625895

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Executive Summary

N-(2-Methoxy-phenyl)-guanidine (often synthesized as the hydrochloride or nitrate salt) is a critical intermediate in medicinal chemistry. Its purification is frequently complicated by the amphiphilic nature of the molecule—possessing both a lipophilic o-anisidine ring and a highly polar, ionic guanidinium head group.

This guide provides a self-validating purification system. We prioritize the salt form (HCl or) for recrystallization, as the free base is hygroscopic, unstable, and prone to carbonate formation upon exposure to air.

Part 1: Solvent Selection Strategy

The choice of solvent depends heavily on the counter-ion. The Hydrochloride (HCl) and Nitrate () salts are the most common stable forms.

Primary Solvent Systems

Solvent System	Suitability	Mechanism of Action	Recommended For
Water	★★★★★ (Excellent)	High dielectric constant dissolves the ionic head group at high T; hydrophobic effect forces crystallization at low T.	Primary choice for HCl and Nitrate salts.
Ethanol / Water (95:5 to 80:20)	★★★★★ (Very Good)	Ethanol solubilizes organic impurities (unreacted anisidine); Water ensures salt solubility.	Removing lipophilic by-products (e.g., bis-guanidines).
Methanol + Diethyl Ether	★★★★ (Good)	"Solvent / Anti-solvent" precipitation.	Thermally unstable samples or final "polishing" of crystals.
Isopropanol (IPA)	★★★ (Fair)	Moderate solubility.	Use only if water/ethanol systems yield oils.

Critical Decision Matrix: Salt vs. Free Base

- Scenario A: You have the Salt (HCl/Nitrate).
 - Action: Proceed directly to Aqueous or Hydro-alcoholic Recrystallization. This is the stable, crystalline form.
- Scenario B: You have the Free Base.
 - Action: STOP. Do not attempt to recrystallize the free base directly. It is likely an oil or a deliquescent solid.
 - Protocol: Dissolve in dry Ethanol or Methanol, add 1.1 equivalents of concentrated HCl or , evaporate to dryness, and recrystallize the resulting salt.

Part 2: Step-by-Step Recrystallization Protocol

Target Compound: **N-(2-Methoxy-phenyl)-guanidine Hydrochloride** Standard Yield: 70–85%

Purity Target: >98% (HPLC)

Phase 1: Dissolution

- Place crude solid in an Erlenmeyer flask.
- Add Distilled Water (approx. 3–5 mL per gram of solid).
 - Note: If the material is highly colored, use 10% Ethanol/Water to assist in dissolving organic tars.
- Heat to boiling (100°C) with magnetic stirring.
- Add additional solvent dropwise only until the solid disappears.
 - Scientific Insight: Guanidine salts have a steep solubility curve. A 5% excess of solvent prevents premature crystallization during filtration.

Phase 2: Filtration & Clarification

- If insoluble black specks remain, perform a hot filtration through a pre-warmed glass funnel.
- Color Removal: If the solution is dark brown/red (oxidation products of anisidine), cool slightly to 80°C, add Activated Charcoal (1-2 wt%), stir for 5 minutes, and filter hot over Celite.

Phase 3: Crystallization[1][2]

- Allow the filtrate to cool to room temperature slowly (over 30–45 minutes).
 - Why? Rapid cooling traps impurities and solvent inclusions.
- Once ambient temperature is reached, place the flask in an ice-water bath (0–4°C) for 1 hour.
- Scratching: If no crystals form, scratch the inner glass wall with a glass rod to create nucleation sites.

Phase 4: Isolation

- Filter the white needles/plates using vacuum filtration (Buchner funnel).
- Wash: Wash the filter cake with 2 portions of ice-cold acetone or ice-cold isopropanol.
 - Crucial: Do not wash with water, as the salt is highly soluble. Acetone removes residual water and organic oils without dissolving the product.
- Dry in a vacuum oven at 50°C for 4 hours.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. What is happening?

Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the solute in the solvent mixture is lower than the boiling point of the solvent. The Fix:

- Re-heat the mixture until it is a clear solution.
- Add a small amount of Ethanol (co-solvent) to increase the solubility of the oil phase.
- Seed the solution with a tiny crystal of pure product at a temperature just below the cloud point.
- Agitate vigorously during cooling to prevent the oil droplets from coalescing.

Q2: The crystals are colored (pink/brown). How do I fix this?

Diagnosis: Oxidation products of o-anisidine (starting material) are trapped in the crystal lattice. The Fix:

- Recrystallize again using Water/Ethanol (90:10).
- Use Activated Charcoal as described in Phase 2.
- Ensure your wash solvent (Acetone) is liberally applied to displace the mother liquor from the crystal surface.

Q3: My yield is very low (<40%). Where did it go?

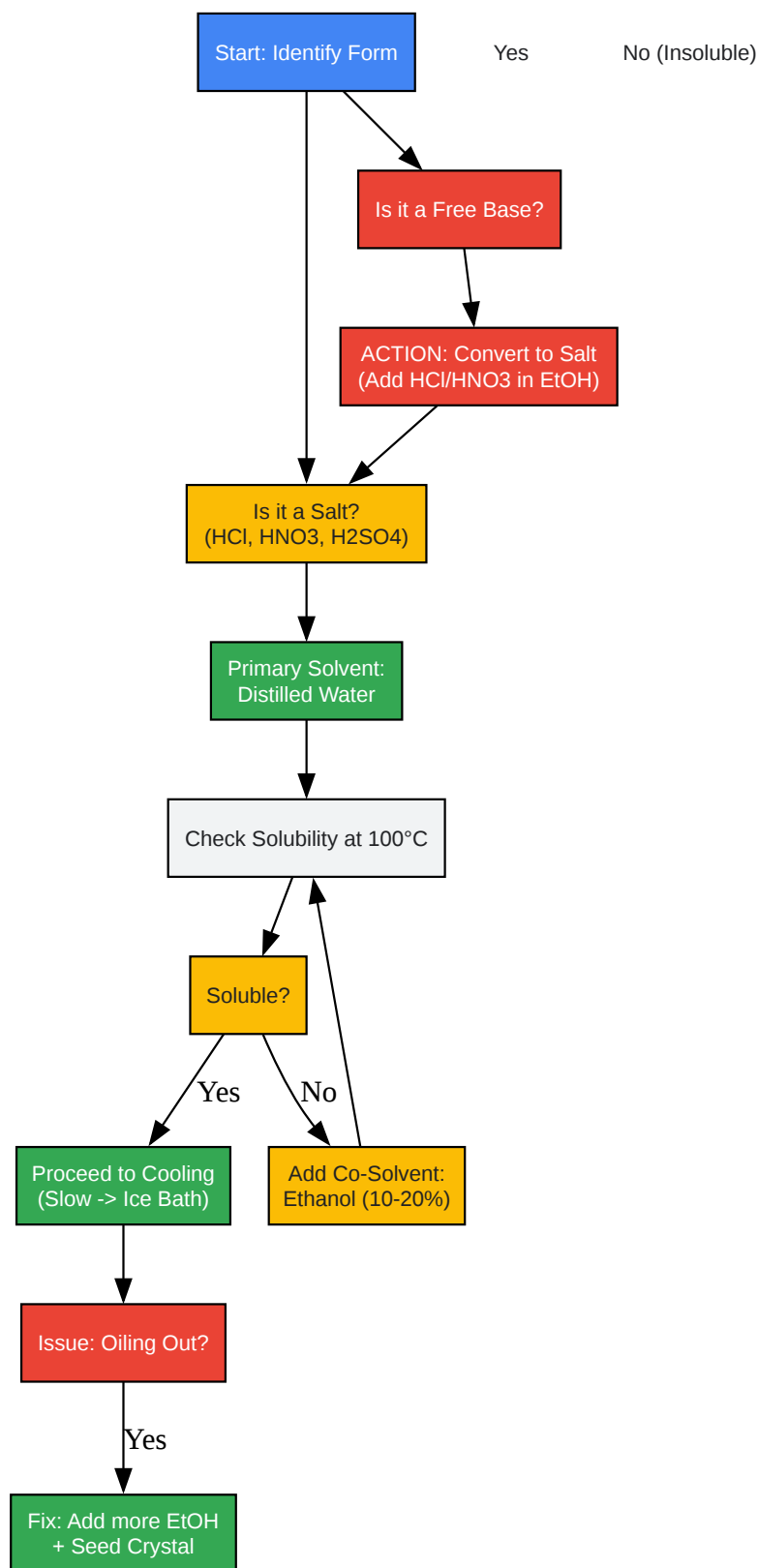
Diagnosis: The compound is too soluble in the chosen solvent volume, or you washed it away.

The Fix:

- Check the Mother Liquor: Evaporate the filtrate to half volume and cool again to harvest a "second crop."
- Wash Solvent: Did you wash with water? If so, you dissolved your product. Always wash with a solvent in which the salt is insoluble (e.g., Acetone, Ether).

Part 4: Visualizations

Figure 1: Solvent Selection Decision Tree



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Caption: Decision matrix for selecting the optimal solvent system based on the chemical form of the guanidine derivative.

Figure 2: Recrystallization Workflow



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Caption: Step-by-step workflow for the purification of **N-(2-Methoxy-phenyl)-guanidine** salts.

References

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